2-(Tert-butylamino)nicotinic acid

Beschreibung

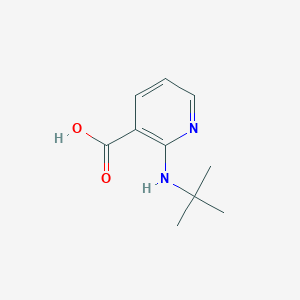

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(tert-butylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)12-8-7(9(13)14)5-4-6-11-8/h4-6H,1-3H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZQIUDTUICWNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563458 | |

| Record name | 2-(tert-Butylamino)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460044-25-1 | |

| Record name | 2-(tert-Butylamino)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Tert Butylamino Nicotinic Acid and Analogues

Strategies for Incorporating the tert-Butylamino Moiety

The introduction of the tert-butylamino group onto the nicotinic acid scaffold is a critical transformation. This is most commonly achieved through the amination of a pre-formed pyridine (B92270) ring, typically by targeting a halogenated precursor.

A primary and well-established method for synthesizing 2-aminonicotinic acids involves the nucleophilic substitution of a halogen atom, most commonly chlorine, at the C-2 position of the pyridine ring. The starting material for this process is typically 2-chloronicotinic acid. wikipedia.org This reaction can proceed through several pathways, including traditional nucleophilic aromatic substitution and more sophisticated metal-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, allowing for the coupling of aryl halides with a wide array of amines under relatively mild conditions. wikipedia.orgorganic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com The choice of phosphine (B1218219) ligand is crucial to the success of the reaction, with sterically hindered ligands often providing superior results. wikipedia.orglibretexts.org

Alternatively, direct amination can be achieved without a metal catalyst, often under more forcing conditions such as high temperatures. For instance, 2-(arylamino)nicotinic acids have been synthesized by reacting 2-chloronicotinic acid with aromatic amines in high-temperature water at 150–180 °C, using potassium carbonate as a base, to achieve moderate to excellent yields. researchgate.net

To accelerate reaction times and improve yields, microwave-assisted synthesis has emerged as a valuable technique. This approach has been successfully applied to the synthesis of 2-aminonicotinic acids from 2-chloronicotinic acid and various amines. researchgate.netresearchgate.net Microwave irradiation can significantly reduce reaction times from hours to minutes. nih.govnih.gov

One study found that a range of 2-aminonicotinic acids could be efficiently produced using microwave heating at 200°C for 2 hours with water as the solvent. researchgate.net Another report describes an environmentally friendly, catalyst-free method for synthesizing 2-arylaminonicotinic acids in water under microwave irradiation, demonstrating the potential for greener synthetic protocols. researchgate.net

Multicomponent Reactions Towards Nicotinic Acid Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. researchgate.netmdpi.com While not always used for the direct synthesis of 2-(tert-butylamino)nicotinic acid, MCRs are instrumental in constructing the core nicotinic acid ring system, which can then be further functionalized. bohrium.com For example, poly-substituted nicotinic acid precursors have been prepared using established multicomponent condensation approaches, which can then undergo subsequent reactions like C3-arylation. researchgate.net The Mannich reaction, a classic three-component reaction, is a foundational method for synthesizing alkylamines by combining an amine, an aldehyde, and a carbon nucleophile. nih.gov

Synthesis of Specifically Substituted this compound Analogues (e.g., 6-(tert-Butylamino)-2-methylnicotinic acid)

The synthesis of specifically substituted analogues, such as those with additional alkyl groups on the pyridine ring, requires a multi-step approach. For a compound like 6-(tert-butylamino)-2-methylnicotinic acid, the synthesis would likely involve the initial preparation of a suitably substituted nicotinic acid precursor, followed by the introduction of the amino group.

One potential route starts with the synthesis of 6-methylnicotinic acid. This can be achieved through the selective oxidation of 2-methyl-5-ethylpyridine using nitric acid under controlled temperature and pressure to preferentially oxidize the ethyl group. google.com An alternative process involves oxidation with nitric acid in the presence of sulfuric acid. google.com Once the 6-methylnicotinic acid is obtained, it would need to be chlorinated, for example at the 2-position, to create a handle for amination. The final step would then be a nucleophilic amination with tert-butylamine (B42293), likely using the Buchwald-Hartwig or microwave-assisted methods described previously.

Green Chemistry Considerations in 2-Aminonicotinic Acid Synthesis

Modern synthetic chemistry places a strong emphasis on "green" or sustainable practices. In the context of nicotinic acid and its derivatives, this involves moving away from harsh reagents and environmentally damaging processes. nih.gov Traditional industrial production of nicotinic acid often relies on the oxidation of pyridine derivatives with strong acids like nitric acid, which can produce nitrous oxide, a potent greenhouse gas. nih.gov

Greener alternatives are actively being explored. The use of water as a reaction solvent, as seen in several hydrothermal and microwave-assisted amination protocols, is a significant improvement over volatile organic solvents. researchgate.netresearchgate.netresearchgate.net Developing catalyst-free reactions also aligns with green chemistry principles by avoiding the use of potentially toxic and expensive heavy metals. researchgate.net Furthermore, the field of biocatalysis offers a promising frontier, with enzymatic processes being developed for nicotinic acid production that operate under mild conditions and offer high selectivity, representing a more sustainable long-term manufacturing strategy. frontiersin.org

Mechanistic Investigations of Reactions Involving 2 Tert Butylamino Nicotinic Acid Systems

Detailed Studies of Nucleophilic Aromatic Substitution (SNAr) Pathways in Aminonicotinic Acid Formation

The formation of 2-(tert-butylamino)nicotinic acid and related aminonicotinic acids often proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This type of reaction is characteristic of aromatic rings that are rendered electron-deficient by the presence of electron-withdrawing groups or heteroatoms within the ring, such as the nitrogen atom in the pyridine (B92270) nucleus of nicotinic acid. wikipedia.orgmasterorganicchemistry.com In this pathway, a nucleophile, such as tert-butylamine (B42293), displaces a suitable leaving group (e.g., a halide) on the aromatic ring. wikipedia.org The reaction is facilitated because electron-withdrawing substituents, like a nitro group or the ring nitrogen itself, can stabilize the negatively charged intermediate that forms during the reaction. wikipedia.orgmasterorganicchemistry.com

The generally accepted mechanism involves two main steps: the initial attack of the nucleophile on the carbon atom bearing the leaving group, followed by the departure of that leaving group to restore the ring's aromaticity. libretexts.org This process is distinct from an SN2 reaction, as it occurs at a trigonal sp2-hybridized carbon and involves a discrete intermediate rather than a single transition state. wikipedia.orglibretexts.org

While the classical SNAr reaction is depicted as a two-step process via a distinct Meisenheimer complex intermediate, recent research has provided evidence that many of these reactions are, in fact, concerted (cSNAr). researchgate.netresearchgate.netnih.gov The specific pathway, whether stepwise or concerted, is not fixed and depends on several factors, including the stability of the potential Meisenheimer intermediate and the nature of the leaving group. researchgate.netstackexchange.com

A stepwise mechanism is favored when the Meisenheimer complex is significantly stabilized, allowing it to exist as a true intermediate along the reaction coordinate. researchgate.netic.ac.uk This stabilization is often provided by strongly electron-withdrawing groups (like nitro groups) positioned ortho or para to the site of substitution, which can delocalize the negative charge. masterorganicchemistry.comlibretexts.org Poor leaving groups also tend to favor the stepwise pathway. stackexchange.com

In contrast, a concerted mechanism becomes more likely if the Meisenheimer structure is less stable and represents a transition state rather than an intermediate. researchgate.netstackexchange.com This scenario is common when the aromatic ring is less activated or when a very good leaving group is present, as the expulsion of the leaving group can occur simultaneously with the nucleophilic attack. researchgate.netstackexchange.com Kinetic isotope effect (KIE) studies and computational analyses are key tools used to distinguish between these pathways. researchgate.netnih.gov For instance, observing a significant kinetic isotope effect when the atom of the leaving group is substituted suggests that the bond to the leaving group is breaking in the rate-determining step, which can be consistent with a concerted process. stackexchange.com

| Characteristic | Stepwise SNAr Mechanism | Concerted SNAr Mechanism |

|---|---|---|

| Reaction Coordinate | Features two transition states and one discrete intermediate (Meisenheimer complex). masterorganicchemistry.comresearchgate.net | Features a single transition state where bond-forming and bond-breaking occur simultaneously. researchgate.netresearchgate.net |

| Intermediate | A stable, negatively charged Meisenheimer complex is formed. wikipedia.orgic.ac.uk | The Meisenheimer-like structure is a high-energy transition state, not an intermediate. researchgate.netstackexchange.com |

| Favored By | Strongly electron-withdrawing groups (e.g., -NO2), poor leaving groups (e.g., -F in some cases), and highly electron-poor rings. stackexchange.comic.ac.uk | Less activated aromatic systems and good leaving groups (e.g., -Cl, -Br). stackexchange.com |

| Evidence | Direct observation or trapping of the Meisenheimer complex. | Kinetic isotope effect (KIE) studies and computational modeling showing a single transition state. nih.gov |

The efficiency and selectivity of forming this compound via an SNAr reaction are governed by a combination of electronic and steric factors.

Electronic Effects: The pyridine ring of a nicotinic acid derivative is inherently electron-deficient due to the electronegative nitrogen atom, which activates the ring toward nucleophilic attack, particularly at the 2- and 6-positions. wikipedia.org The presence of an additional electron-withdrawing group, such as the carboxylic acid at the 3-position, further enhances this electrophilicity. This electronic activation is crucial for the reaction to proceed, as it helps stabilize the build-up of negative charge during the addition of the amine nucleophile. masterorganicchemistry.comlibretexts.org

Steric Effects: The tert-butyl group on the incoming nucleophile (tert-butylamine) is exceptionally bulky. This steric hindrance can significantly impact the reaction rate. nih.gov The nucleophile must approach the sp2-hybridized carbon of the pyridine ring, and large substituents on either the nucleophile or the ring can impede this approach, raising the energy of the transition state and slowing the reaction. nih.govrsc.org Studies on related systems, such as the reaction of substituted phenyl ethers with aniline (B41778) versus the more sterically hindered N-methylaniline, have shown that even a single methyl group can dramatically decrease the reaction rate. For example, the reaction rate constant for N-methylaniline was found to be lower by a factor of 105 compared to aniline, a reduction attributed to increased steric hindrance during both the formation of the intermediate and the subsequent proton transfer step. rsc.orgresearchgate.net Given that a tert-butyl group is far bulkier than a methyl group, its steric effect in the formation of this compound is expected to be even more pronounced, likely leading to lower reaction efficiency compared to less bulky amines.

| Factor | Influence on SNAr Reaction Efficiency | Relevance to this compound |

|---|---|---|

| Electronic (Pyridine Ring) | The electron-withdrawing nitrogen atom activates the ring for nucleophilic attack. masterorganicchemistry.com | Facilitates the attack of tert-butylamine at the 2-position. |

| Electronic (Substituents) | Electron-withdrawing groups (like -COOH) further activate the ring and stabilize the intermediate. libretexts.org | The carboxylic acid group at the 3-position enhances the ring's electrophilicity. |

| Steric (Nucleophile) | Bulky groups on the nucleophile hinder its approach to the aromatic ring, reducing the reaction rate. rsc.org | The large tert-butyl group significantly impedes the reaction, lowering efficiency compared to smaller amines. rsc.orgresearchgate.net |

Role of the tert-Amino Group in Intramolecular Cyclization and Heterocyclic Annulation (e.g., tert-Amino Effect)

The "tert-amino effect" describes a specific type of intramolecular cyclization reaction involving ortho-substituted N,N-dialkylanilines or related heterocyclic systems. beilstein-journals.orgnih.gov This effect can lead to the formation of new five- or six-membered rings fused to the original aromatic or heteroaromatic core. beilstein-journals.org The reaction typically proceeds through an electrophilic attack by a suitable ortho-substituent onto the tert-amino group or one of its N-alkyl groups.

In the context of this compound, the molecule possesses the necessary structural features for this effect to occur, provided a reactive group is present at the 3-position that can act as an electrophile. The cyclization can proceed via several pathways depending on the nature of the ortho-substituent. beilstein-journals.orgmdpi.com For instance, one pathway involves a ring closure between the ortho-substituent and the tertiary nitrogen atom. mdpi.com Another common pathway involves the reaction of the ortho-substituent with one of the α-methylene groups of an N-alkyl substituent, leading to the formation of a five-membered ring. beilstein-journals.orgmdpi.com While the tert-butyl group lacks α-methylene protons, a related cyclization could potentially involve one of the methyl groups in a more complex rearrangement or activation scenario. The tert-amino effect has been successfully applied to synthesize a wide variety of fused heterocyclic systems. nih.govnih.gov

Mechanistic Insights from Related tert-Butylamino Containing Frameworks

Mechanistic understanding of reactions involving this compound can be enhanced by examining related systems. The significant steric hindrance exerted by the tert-butylamino group is a dominant feature influencing reactivity.

A compelling comparison can be drawn from studies on the SNAr reactions of phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in solvents like acetonitrile (B52724) and dimethyl sulfoxide (B87167) (DMSO). rsc.org In these studies, rate data revealed that the reaction with N-methylaniline is exceptionally slow compared to the reaction with aniline. The value of the parameter representing the formation of the intermediate and subsequent proton transfer (K1kAn) was reduced by a factor of approximately 100,000 for N-methylaniline. rsc.orgresearchgate.net This dramatic decrease in reactivity is attributed almost entirely to the increased steric hindrance from the N-methyl group, which obstructs both the initial nucleophilic attack to form the zwitterionic intermediate and the subsequent proton transfer required for catalysis. rsc.org

Extrapolating from these findings, the tert-butyl group, being substantially larger than a methyl group, would be expected to exert an even more profound steric effect. This suggests that in SNAr reactions to form compounds like this compound, the reaction rates would be severely diminished compared to those with less bulky amines like methylamine (B109427) or aniline. This insight underscores that while the electronic properties of the nicotinic acid ring are favorable for SNAr, the steric properties of the tert-butylamino group present a major kinetic barrier that must be overcome, often requiring more forcing reaction conditions.

Advanced Spectroscopic and Crystallographic Characterization of 2 Tert Butylamino Nicotinic Acid

Application of Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing molecular structure. The spectra of 2-(tert-butylamino)nicotinic acid are expected to exhibit characteristic bands corresponding to its carboxylic acid, secondary amine, pyridine (B92270) ring, and tert-butyl moieties.

In the FT-IR spectrum , a very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. Superimposed on this may be the N-H stretching vibration of the secondary amine, typically appearing as a single, sharp to medium band around 3300-3500 cm⁻¹. msu.edu The C-H stretching vibrations of the tert-butyl group and the aromatic pyridine ring would appear just below and just above 3000 cm⁻¹, respectively.

A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is predicted in the range of 1700-1725 cm⁻¹. Its exact position can be influenced by intramolecular hydrogen bonding with the adjacent amino group. The characteristic aromatic ring stretching vibrations (C=C and C=N) are expected to produce several bands in the 1400-1620 cm⁻¹ region. researchgate.net For nicotinic acid itself, bands are observed around 1698 cm⁻¹ (C=O) and 1617 cm⁻¹ (C=N). researchgate.net Bending vibrations for the N-H group are expected near 1500-1600 cm⁻¹. The C-N stretching of the arylamine would likely be found in the 1250-1350 cm⁻¹ range.

Raman spectroscopy , which is particularly sensitive to non-polar bonds, would complement the FT-IR data. Symmetric stretching of the aromatic ring is expected to produce a strong Raman signal. Theoretical and experimental studies on nicotinic acid have provided detailed assignments of its Raman-active modes, which serve as a basis for interpreting the spectrum of its derivatives. jocpr.comjocpr.comnih.gov The symmetric vibrations of the tert-butyl group would also be prominent.

The combined data from FT-IR and Raman spectroscopy allows for a confident identification of the compound's functional groups and can provide clues about intermolecular interactions, such as the hydrogen-bonding network in the solid state.

Table 4.1.1: Predicted Vibrational Spectroscopy Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |

|---|---|---|---|---|---|

| ~3350 | N-H (Amine) | Stretching | Medium | Weak | Position sensitive to hydrogen bonding. |

| 2500-3300 | O-H (Carboxylic Acid) | Stretching | Broad, Strong | Very Weak | Characteristic broad band due to dimerization/H-bonding. |

| 2950-2980 | C-H (tert-Butyl) | Stretching | Strong | Strong | Asymmetric and symmetric stretches. |

| ~1710 | C=O (Carboxylic Acid) | Stretching | Very Strong | Medium | May be shifted by intramolecular H-bonding. |

| 1400-1620 | C=C, C=N (Pyridine Ring) | Stretching | Medium-Strong | Medium-Strong | Multiple bands expected. |

| 1250-1350 | C-N (Aryl-Amine) | Stretching | Medium | Medium | Coupled with other vibrations. |

Elucidation of Molecular Structure using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum , three distinct signals are expected for the protons on the pyridine ring. Based on the substitution pattern and known data for nicotinic acid, the proton at position 6 would likely be the most downfield, followed by the protons at positions 4 and 5. hmdb.castackexchange.com Their chemical shifts and coupling patterns (doublets or doublet of doublets) would confirm the 2,3-disubstituted pattern of the ring. A singlet integrating to nine protons in the upfield region (likely around 1.4-1.6 ppm) would be characteristic of the chemically equivalent methyl protons of the tert-butyl group. The N-H proton of the secondary amine would likely appear as a broad singlet, its chemical shift being highly dependent on solvent, concentration, and temperature. The carboxylic acid proton (COOH) often presents as a very broad singlet at a significantly downfield position (>10 ppm), and it may exchange with deuterium (B1214612) in solvents like D₂O, leading to its disappearance.

The ¹³C NMR spectrum would provide complementary information. The signal for the carboxyl carbon (C=O) is expected at the most downfield position, typically >165 ppm. hmdb.ca The six distinct carbons of the substituted pyridine ring would appear in the aromatic region (approx. 110-160 ppm). Data for nicotinic acid shows ring carbons in the range of 123-153 ppm. hmdb.cabmrb.io The two carbons of the tert-butyl group would be found upfield: a quaternary carbon signal around 50-60 ppm and a methyl carbon signal around 25-35 ppm.

Table 4.2.1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (ppm) | Proton Assignment | Predicted Multiplicity | Integration |

|---|---|---|---|

| >10 | -COOH | Broad Singlet | 1H |

| 8.0-8.5 | H-6 (Pyridine) | Doublet of Doublets | 1H |

| 7.5-8.0 | H-4 (Pyridine) | Doublet of Doublets | 1H |

| 6.8-7.3 | H-5 (Pyridine) | Doublet of Doublets | 1H |

| Variable | -NH- | Broad Singlet | 1H |

| 1.4-1.6 | -C(CH₃)₃ | Singlet | 9H |

Table 4.2.2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (ppm) | Carbon Assignment |

|---|---|

| >165 | -COOH |

| 110-160 | Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6) |

| 50-60 | -C(CH₃)₃ (Quaternary) |

| 25-35 | -C(CH₃)₃ (Methyl) |

Single-Crystal X-ray Diffraction for Definitive Molecular Geometry and Crystal Packing Analysis

Single-crystal X-ray diffraction (SCXRD) provides the most definitive information on molecular structure, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. semanticscholar.org Although a specific crystal structure for this compound has not been reported, key features can be predicted by examining related structures like nicotinic acid and its derivatives. researchgate.netnanomegas.com

The molecule likely adopts a conformation where the steric hindrance between the bulky tert-butyl group and the carboxylic acid at the adjacent position is minimized. An important structural feature to investigate would be the presence of an intramolecular hydrogen bond between the amine proton (N-H) and one of the carboxyl oxygens, which would form a stable six-membered ring motif.

Table 4.3.1: Predicted Key Molecular Geometry Parameters for this compound

| Parameter | Atoms Involved | Predicted Value | Basis for Prediction |

|---|---|---|---|

| Bond Length | C=O | ~1.25 Å | Typical for hydrogen-bonded carboxylic acids. |

| Bond Length | C-O | ~1.30 Å | Typical for hydrogen-bonded carboxylic acids. |

| Bond Length | C(Aryl)-N | ~1.40 Å | Standard sp² C to sp³ N bond length. |

| Bond Angle | O-C=O | ~122° | Geometry of a carboxylic acid group. |

| Hydrogen Bond | N-H···O=C | Possible Intramolecular | Formation of a stable 6-membered ring. |

| Hydrogen Bond | O-H···N(Pyridine) | Possible Intermolecular | Common motif in nicotinic acid derivatives. researchgate.net |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₀H₁₄N₂O₂), the calculated molecular weight is approximately 194.11 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺•) would be expected at m/z 194. The fragmentation is likely to be dominated by cleavages that lead to stable ions or neutral losses. One of the most prominent fragmentation pathways for tert-butyl substituted compounds is the loss of a stable tert-butyl radical or cation. pearson.com Key fragmentation pathways would likely include:

Loss of a methyl group (-CH₃): A peak at m/z 179 ([M-15]⁺), resulting from the cleavage of a C-C bond within the tert-butyl group.

Loss of the tert-butyl group (-C₄H₉): A major peak at m/z 137 ([M-57]⁺) due to the cleavage of the C-N bond, leaving the 2-aminonicotinic acid radical cation. This is often a very favorable fragmentation for t-butyl amines. pearson.com

Loss of the carboxyl group (-COOH): A peak at m/z 149 ([M-45]⁺) from the cleavage of the bond between the pyridine ring and the carboxylic acid. libretexts.org

Alpha-cleavage: Cleavage of the bond between the tert-butyl group and the nitrogen atom, leading to a highly stable tert-butyl cation at m/z 57.

These characteristic fragments allow for the unambiguous confirmation of the compound's structure and molecular mass.

Table 4.4.1: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 194 | [M]⁺• | Molecular Ion |

| 179 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |

| 149 | [M - COOH]⁺ | Loss of the carboxyl group. |

| 137 | [M - C₄H₉]⁺ | Loss of the tert-butyl radical (α-cleavage). |

| 57 | [C₄H₉]⁺ | tert-Butyl cation. |

Computational and Theoretical Chemistry Studies of 2 Tert Butylamino Nicotinic Acid and Its Interactions

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that balances computational cost with accuracy, making it suitable for studying medium to large-sized molecules. arxiv.orgnih.gov The core principle of DFT is that the energy of a molecule can be determined from its electron density. arxiv.org This approach is frequently employed for geometry optimization, where the goal is to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. researchgate.netsemanticscholar.org

For 2-(tert-butylamino)nicotinic acid, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can predict key structural parameters. nih.gov These parameters include bond lengths, bond angles, and dihedral angles. The process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic positions to minimize the total electronic energy. researchgate.net The resulting optimized geometry provides a foundational model for understanding the molecule's physical and chemical behavior.

Once the geometry is optimized, DFT can be used to calculate the total electronic energy, which is crucial for determining the molecule's stability and for calculating the thermodynamics of potential reactions.

Table 1: Illustrative Geometrical Parameters Calculable by DFT Note: This table illustrates the type of data obtained from DFT calculations for a molecule like this compound. The values are hypothetical and for demonstration purposes.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (amino) | 1.38 Å |

| C=O (carboxyl) | 1.22 Å | |

| O-H (carboxyl) | 0.97 Å | |

| Bond Angle | C-N-C (pyridine-amino) | 125° |

| O=C-O (carboxyl) | 124° | |

| Dihedral Angle | Pyridine-Amino | 15° |

While DFT is a powerful tool, higher-level ab initio methods, such as Coupled-Cluster (CC) theory, are considered the "gold standard" for accuracy in quantum chemistry. arxiv.org CC theory provides a more rigorous treatment of electron correlation—the interactions between electrons—which is a key factor in determining molecular properties precisely. aps.org The method expresses the exact wave function of a system using an exponential cluster operator acting on a reference wave function, typically derived from Hartree-Fock theory. aps.org

Common implementations include Coupled-Cluster Singles and Doubles (CCSD) and a perturbative triples correction, known as CCSD(T). aps.org These methods are computationally more demanding than DFT and are often reserved for smaller molecules or for benchmarking the accuracy of less expensive methods. arxiv.org For this compound, CCSD(T) calculations could provide highly accurate reference values for its geometry and energy. This level of accuracy is particularly important when subtle energy differences, such as those between different conformational isomers or in the calculation of reaction barriers, are critical. arxiv.org

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. frontiersin.org For this compound, FMO analysis can identify which parts of the molecule are most likely to be involved in electron donation or acceptance during a chemical reaction. sapub.org

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. mdpi.com An MEP map plots the electrostatic potential onto the electron density surface, using a color scale to indicate charge distribution. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen and nitrogen.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack.

Green regions represent areas of neutral potential.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxyl group and the nitrogen of the pyridine (B92270) ring, highlighting these as primary sites for interaction with electrophiles or for hydrogen bonding. nih.gov Conversely, the hydrogen atom of the hydroxyl group would exhibit a strong positive potential. researchgate.net

Table 2: Key Reactivity Descriptors from FMO Analysis Note: This table presents typical descriptors derived from FMO calculations. Values are illustrative.

| Descriptor | Definition | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution |

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding, charge transfer, and intermolecular interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu

A key feature of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The strength of these interactions is quantified using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with electron delocalization. frontiersin.org Larger E(2) values indicate stronger interactions.

For this compound, NBO analysis could be used to:

Quantify the delocalization of electron density from the nitrogen lone pair of the amino group into the pyridine ring.

Analyze the nature of the intramolecular hydrogen bond that may form between the amino hydrogen and the carboxyl oxygen.

Computational methods can simulate spectroscopic data, such as infrared (IR) and Raman spectra, by calculating vibrational frequencies. After performing a geometry optimization, a frequency calculation determines the normal modes of vibration. researchgate.net Each mode corresponds to a specific collective motion of the atoms, and its frequency relates to a peak in the vibrational spectrum. mdpi.com

These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. Comparing the simulated spectrum to an experimental one allows for the confident assignment of specific absorption bands to particular vibrational modes (e.g., C=O stretch, N-H bend, C-H stretch). researchgate.net For this compound, this would be invaluable for interpreting its experimental IR and Raman spectra and confirming the presence of key functional groups and interactions.

Computational Modeling of Reaction Mechanisms and Transition States

Beyond static molecular properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. researchgate.net By modeling the potential energy surface of a reaction, researchers can map out the entire reaction pathway, from reactants to products. louisville.edu

This process involves locating and characterizing the structures of transition states—the high-energy intermediates that connect reactants and products. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a critical factor in determining the reaction rate. DFT is commonly used for these studies due to its favorable balance of accuracy and computational expense. louisville.edu

For reactions involving this compound, such as its synthesis, esterification, or metabolic transformations, computational modeling could:

Propose and evaluate different possible reaction mechanisms.

Calculate the activation energies for each step to determine the rate-limiting step.

Analyze the geometry of transition states to understand the structural changes that occur during the reaction.

Investigate the role of catalysts or solvent molecules in the reaction mechanism.

By providing a detailed, atomistic view of the reaction process, these computational studies can offer profound insights into the chemical behavior of this compound and guide the design of new synthetic routes or the prediction of its metabolic fate.

Supramolecular Interactions and Non-Covalent Bonding Investigations

Theoretical Studies of Hydrogen Bonding and its Quantum Mechanical Behavior

Hydrogen bonding is the most significant non-covalent interaction in this compound, defining its structural arrangement and influencing its properties. The molecule possesses both hydrogen bond donors (the carboxylic acid -OH and the secondary amine N-H) and acceptors (the carboxylic carbonyl oxygen, the hydroxyl oxygen, and the pyridine ring nitrogen). This allows for the formation of robust intermolecular hydrogen bonds, such as the classic O-H···N interaction between the carboxylic acid of one molecule and the pyridine nitrogen of another. nih.gov An intramolecular hydrogen bond between the secondary amine proton and the carbonyl oxygen of the carboxylic acid group (N-H···O) is also highly probable, leading to a stable six-membered ring conformation.

To understand the nature and strength of these hydrogen bonds, quantum chemical calculations are employed. mongoliajol.infoijnc.ir Methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis provide deep insights into the electronic characteristics of these interactions. nih.govresearchgate.netfrontiersin.org

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis characterizes a chemical bond based on the topology of the electron density (ρ(r)). The presence of a bond critical point (BCP) between a hydrogen atom and an acceptor atom is a primary indicator of a hydrogen bond. frontiersin.org Key parameters calculated at the BCP, such as the electron density (ρ(r)BCP) and its Laplacian (∇²ρ(r)BCP), provide quantitative information about the bond's strength and nature. ijnc.irfrontiersin.org For hydrogen bonds, ρ(r)BCP values are typically low, and ∇²ρ(r)BCP is positive, indicating a closed-shell interaction (i.e., non-covalent).

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge transfer and orbital interactions between the donor and acceptor moieties in a hydrogen bond. nih.govresearchgate.net The stabilization energy (E(2)) associated with the charge transfer from a lone pair orbital of the acceptor atom to the antibonding orbital of the donor bond (e.g., n(O) → σ*(N-H)) quantifies the strength of the hydrogen bond interaction. frontiersin.org Higher E(2) values indicate a stronger hydrogen bond.

The table below illustrates the typical parameters that would be obtained from QTAIM and NBO analyses for the key hydrogen bonds in this compound, based on studies of similar molecules. researchgate.netfrontiersin.org

| Hydrogen Bond Type | Interaction | QTAIM: ρ(r)BCP (a.u.) | QTAIM: ∇²ρ(r)BCP (a.u.) | NBO: Donor → Acceptor | NBO: E(2) (kcal/mol) |

|---|---|---|---|---|---|

| Intramolecular | N-H···O=C | 0.025 - 0.040 | 0.080 - 0.120 | LP(O) → σ(N-H) | 8 - 15 |

| Intermolecular | O-H···Npy | 0.030 - 0.050 | 0.100 - 0.140 | LP(N) → σ(O-H) | 12 - 25 |

Note: The values presented are typical ranges expected for such interactions and are for illustrative purposes.

These theoretical studies are crucial for understanding the quantum mechanical underpinnings of hydrogen bonds, which can exhibit partial covalent character and are fundamental to the molecule's structure and reactivity. researchgate.netnih.gov

Ligand-Metal Coordination Modeling and Electronic Properties

This compound is an effective chelating agent, capable of coordinating with various metal ions. The primary coordination sites are the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group, forming a stable chelate ring with the metal center. This bidentate N,O-coordination is common for nicotinic acid derivatives in forming metal complexes. nih.gov

Density Functional Theory (DFT) is a powerful computational method used to model the geometry, stability, and electronic properties of these metal complexes. umn.edunih.gov By performing geometry optimizations, researchers can predict the three-dimensional structure of the complex, including bond lengths and angles between the metal ion and the ligand's coordinating atoms. researchgate.net Frequency calculations are subsequently performed to confirm that the optimized structure corresponds to a true energy minimum. ijnc.ir

The thermodynamic stability of the metal complexes can be evaluated by calculating the binding energy (or dissociation energy), which is the energy difference between the complex and the sum of the energies of the isolated metal ion and the ligand. nih.gov A more negative binding energy indicates a more stable complex.

Furthermore, DFT calculations provide critical insights into the electronic properties of the metal complexes. mdpi.comresearchgate.net Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the electron-donating ability of the complex, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of the complex's chemical reactivity and kinetic stability; a larger gap generally implies higher stability and lower reactivity. mdpi.com

The table below summarizes hypothetical electronic properties and stability data for modeled complexes of 2-(tert-butylamino)nicotinate with common divalent transition metals, as would be derived from DFT calculations. nih.gov

| Metal Ion (M2+) | Coordination Geometry | M-N Bond Length (Å) | M-O Bond Length (Å) | Binding Energy (kcal/mol) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|---|---|---|

| Copper (Cu2+) | Distorted Square Planar | ~2.01 | ~1.95 | -250 to -280 | -6.5 | -3.0 | 3.5 |

| Nickel (Ni2+) | Octahedral | ~2.08 | ~2.02 | -230 to -260 | -6.2 | -2.5 | 3.7 |

| Zinc (Zn2+) | Tetrahedral | ~2.10 | ~2.05 | -210 to -240 | -6.8 | -2.2 | 4.6 |

Note: The values presented are illustrative, based on typical results from DFT calculations on similar metal-ligand complexes, and represent a 1:2 metal-to-ligand ratio with additional solvent or counter-ion coordination.

These computational models are essential for predicting the behavior of this compound as a ligand and for designing new metal complexes with specific electronic, optical, or catalytic properties. researchgate.netmdpi.com

Derivatization and Functionalization Strategies for 2 Tert Butylamino Nicotinic Acid

Chemical Transformations at the Carboxylic Acid Group

The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of a wide range of derivatives, including esters and amides. These transformations are fundamental in altering the polarity, solubility, and metabolic stability of the parent compound.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to enhance lipophilicity and potentially improve cell membrane permeability. This can be achieved through several methods:

Fischer Esterification: This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.orgopenstax.org The reaction is reversible, and the removal of water can drive it to completion. libretexts.org For instance, reacting 2-(tert-butylamino)nicotinic acid with various alcohols like ethanol (B145695) or methanol (B129727) would yield the corresponding ethyl or methyl esters. researchgate.netyoutube.com The use of bulkier alcohols can sometimes slow the reaction rate. libretexts.org

Reaction with Alkyl Halides: In the presence of a base, the carboxylate anion can be formed, which can then act as a nucleophile to displace a halide from an alkyl halide, forming an ester.

Diazomethane (B1218177): While highly effective for preparing methyl esters, diazomethane is also toxic and explosive, requiring careful handling. libretexts.org

Amidation: The formation of amides from the carboxylic acid group introduces a hydrogen bond donor and acceptor, significantly altering the molecule's properties.

Direct Thermal Condensation: Heating the carboxylic acid with an amine can directly form an amide by driving off water. This is particularly effective for forming amides from ammonium (B1175870) carboxylate salts at temperatures above 100°C. libretexts.org

Coupling Reagents: More commonly, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are used to facilitate amide bond formation under milder conditions. libretexts.orgopenstax.org The carboxylic acid adds to the DCC molecule, forming a highly reactive intermediate that is readily attacked by an amine. openstax.org

Conversion to Acid Chlorides: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂). libretexts.orgopenstax.org The resulting acid chloride readily reacts with amines to form amides. This is a highly effective method for amide synthesis. openstax.org

Modifications and Substitutions on the Pyridine (B92270) Heterocycle

The pyridine ring of this compound is an aromatic heterocycle that can undergo various substitution reactions. The electronic nature of the pyridine ring, with its electron-withdrawing nitrogen atom, influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. nih.gov However, reactions such as nitration, sulfonation, and halogenation can be achieved, typically requiring harsh conditions. masterorganicchemistry.com The substitution pattern is directed primarily to the C3 and C5 positions relative to the ring nitrogen. nih.gov

Nitration: Introduction of a nitro group (NO₂) onto the pyridine ring can be accomplished using a mixture of nitric acid and sulfuric acid.

Halogenation: The addition of a halogen (e.g., Cl, Br) can be achieved using the halogen in the presence of a Lewis acid catalyst. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS): The pyridine ring is more susceptible to nucleophilic attack than benzene, particularly at the C2, C4, and C6 positions. nih.gov The presence of the amino and carboxylic acid groups will influence the reactivity and regioselectivity of these reactions.

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as Suzuki, Heck, and Sonogashira couplings, provide powerful tools for introducing a wide variety of substituents onto the pyridine ring. These reactions typically involve the use of a palladium or copper catalyst to couple a halogenated or triflated pyridine derivative with a suitable coupling partner (e.g., boronic acids, alkenes, or terminal alkynes).

Derivatization and Tethering via the tert-Butylamino Side Chain

The secondary amine of the tert-butylamino group offers another key site for functionalization.

N-Alkylation: The introduction of alkyl groups on the nitrogen atom can be achieved through reaction with alkyl halides. This modification can influence the basicity and steric bulk of the side chain.

N-Acylation: The reaction of the amino group with acylating agents, such as acid chlorides or anhydrides, leads to the formation of amides. This transformation can be used to introduce a variety of functional groups and to modulate the electronic properties of the nitrogen atom. Catalytic methods, for example using boric acid, have been developed for the N-acylation of related compounds. rsc.orgresearchgate.net

Reductive Amination: The secondary amine can participate in reductive amination reactions with aldehydes or ketones in the presence of a reducing agent to form more complex tertiary amines.

Synthesis of Polyfunctionalized and Hybrid Nicotinic Acid Architectures

By combining the derivatization strategies discussed above, it is possible to synthesize highly functionalized and complex molecules based on the this compound scaffold. These "hybrid" molecules can incorporate multiple pharmacophores or functional motifs, aiming to achieve enhanced or novel biological activities.

For example, a research program might involve the synthesis of new nicotinic acid derivatives to explore their potential as anti-inflammatory agents. nih.gov This could involve creating amide linkages to other biologically active molecules or introducing substituents on the pyridine ring to fine-tune receptor binding or metabolic stability. The synthesis of such complex molecules often requires a multi-step approach, carefully planning the sequence of reactions to ensure compatibility with the various functional groups present in the molecule. The creation of these polyfunctionalized architectures is a key strategy in modern drug discovery and materials science.

Advanced Chemical Applications of 2 Tert Butylamino Nicotinic Acid Systems

Applications in Coordination Chemistry and Ligand Design

The presence of multiple potential donor atoms—specifically the pyridine (B92270) ring nitrogen and the carboxylate oxygen atoms—renders 2-(tert-butylamino)nicotinic acid an excellent candidate for ligand design in coordination chemistry. These sites can bind to metal centers, leading to the formation of a wide array of metal complexes and coordination polymers with diverse structural motifs and functionalities.

Chelation and Coordination Modes of Nicotinic Acid Derivatives with Metal Centers

Nicotinic acid and its derivatives are known to coordinate with metal ions in various modes, a versatility that extends to this compound. The specific coordination is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands. The primary donor sites are the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. researchgate.net

Common coordination modes observed for nicotinic acid-type ligands include:

Monodentate Coordination: The ligand binds to the metal center through either the pyridine nitrogen or one of the carboxylate oxygens. Coordination via the pyridine nitrogen is common in many reported metal complexes of nicotinamide. researchgate.net

Bidentate Chelation: The carboxylate group can act as a bidentate ligand, coordinating to a single metal center through both oxygen atoms.

Bidentate Bridging: The ligand can bridge two metal centers. This is often achieved when the pyridine nitrogen coordinates to one metal ion while the carboxylate group coordinates to another, or when the carboxylate group itself bridges two metal ions. This bridging capability is fundamental to forming extended structures like polymers. researchgate.net

The tert-butylamino group at the 2-position introduces significant steric hindrance. This bulkiness can influence the coordination geometry around the metal center, potentially favoring the formation of specific isomers or preventing the formation of highly crowded coordination spheres. It can also engage in intramolecular hydrogen bonding with the carboxylate group, which may affect the preferred coordination mode.

| Coordination Mode | Donor Atom(s) Involved | Description | Potential Influence of Tert-butyl Group |

| Monodentate (N-donor) | Pyridine Nitrogen | The ligand binds to a single metal center via the nitrogen atom of the pyridine ring. | Steric hindrance may direct other ligands in the coordination sphere. |

| Monodentate (O-donor) | Carboxylate Oxygen | The ligand binds to a single metal center via one oxygen of the carboxylate group. | May be less favored if intramolecular H-bonding with the amino group is present. |

| Bidentate Chelate | Both Carboxylate Oxygens | The ligand forms a chelate ring with a single metal center using both oxygen atoms. | Steric bulk could influence the bite angle and stability of the chelate ring. |

| Bidentate Bridging | Pyridine N and Carboxylate O | The ligand links two different metal centers, using the nitrogen atom for one and the carboxylate for the other. | The bulky group can control the spacing and relative orientation of the bridged metal centers. |

| Tridentate | Pyridine N and Both Carboxylate O | The ligand binds to a single metal center through three donor atoms. | This mode is sterically demanding and may be disfavored by the bulky tert-butyl group. |

Construction of Metal-Organic Assemblies and Frameworks

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters (nodes) linked by organic molecules (linkers). nih.gov The ability of this compound to act as a bridging ligand makes it a suitable candidate for the construction of MOFs and other coordination polymers. mdpi.com By connecting multiple metal centers, it can facilitate the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. rsc.orgresearchgate.net

The structure of the resulting MOF is determined by the coordination geometry of the metal ion and the connectivity of the ligand. For instance, using a metal ion that favors octahedral coordination with the this compound linker could lead to a 3D network. The amino group, while not typically involved in primary coordination to hard metal centers, can act as a functional site within the pores of the MOF. rsc.org These functional groups can enhance properties such as selective gas adsorption or catalysis. nih.govchemrxiv.org The steric bulk of the tert-butyl group would also play a crucial role in defining the pore size and shape of the resulting framework, potentially creating unique cavities for molecular recognition or separation applications. nih.govnih.gov

Design of Photolabile Ligands and Light-Responsive Metal Complexes

Ruthenium(II) polypyridine complexes featuring photolabile ligands have garnered significant interest for their potential in applications like photodynamic therapy and light-triggered drug delivery. acs.org In these systems, irradiation with light of a specific wavelength can induce the cleavage of a metal-ligand bond, releasing the ligand. acs.org

Pyridine-type ligands are often employed in this context. For example, studies on complexes like [Ru(bpy)₂(nicotine)₂]²⁺ have shown that the nicotine (B1678760) ligand can be dissociated upon photoexcitation. acs.org Given that this compound is a substituted pyridine derivative, it can be used to design analogous light-responsive metal complexes. The electronic properties of the nicotinic acid moiety, modified by the electron-donating tert-butylamino group, would influence the photophysical properties of the complex, such as the energy of the metal-to-ligand charge transfer (MLCT) bands. By incorporating this ligand into a metal complex (e.g., with ruthenium), it may be possible to create a "caged" system where the biologically active nicotinic acid derivative is released upon light exposure. nih.gov

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of chemical systems held together by non-covalent interactions. The functional groups on this compound—the carboxylic acid, the pyridine nitrogen, and the secondary amine—are all capable of participating in strong and directional hydrogen bonds, making this molecule an excellent component for designing self-assembling systems.

Directed Self-Assembly via Hydrogen Bonding and Other Non-Covalent Interactions

Hydrogen bonding is a powerful tool for directing the self-assembly of molecules into ordered structures. nih.gov Carboxylic acids are well-known to form robust hydrogen-bonded dimers, while the pyridine nitrogen is an effective hydrogen bond acceptor. The N-H group of the secondary amine provides an additional hydrogen bond donor site.

These competing and cooperating interactions can lead to the formation of various supramolecular synthons, which are reliable structural motifs in crystal engineering. For this compound, several hydrogen-bonding patterns are plausible:

Carboxylic Acid Dimer: Two molecules associate through a pair of O-H···O=C hydrogen bonds, a very common motif for carboxylic acids. nih.gov

Acid-Pyridine Catemer: The carboxylic acid group of one molecule donates a proton to the pyridine nitrogen of a neighboring molecule, forming extended chains.

Amine-Carboxylate Interaction: The secondary amine's N-H group can donate a proton to the carbonyl oxygen of a nearby carboxylic acid.

The interplay between these interactions can direct the assembly of the molecules into higher-order structures, such as 1D tapes or 2D sheets. rsc.orgrsc.org The bulky tert-butyl group would likely reside on the exterior of these assemblies, influencing the packing between adjacent chains or sheets.

Formation of Supramolecular Salts and Co-crystals

Co-crystals are crystalline structures containing two or more different molecular components held together by non-covalent interactions, typically hydrogen bonding. ugr.es When there is a proton transfer between an acidic and a basic component, the resulting structure is classified as a supramolecular salt. nih.gov

The acidic carboxylic acid group and the basic pyridine nitrogen of this compound make it an ideal candidate for forming both co-crystals and salts. It can be co-crystallized with other molecules that are complementary hydrogen bond donors or acceptors. For example:

With another carboxylic acid: It could form co-crystals where the primary interaction might be between the pyridine nitrogen of the nicotinic acid derivative and the carboxylic acid of the co-former. ugr.es

With a basic molecule (e.g., an amine): It could form a supramolecular salt via proton transfer from its carboxylic acid group to the basic site of the co-former.

With another neutral molecule (e.g., nicotinamide): It could form co-crystals based on a network of hydrogen bonds, similar to the well-studied carbamazepine-nicotinamide co-crystal. ugr.esnih.gov

The formation of such multi-component crystals is a widely used strategy to modify the physicochemical properties of active pharmaceutical ingredients, such as solubility and stability, without altering the covalent structure of the drug molecule. ugr.es The ability of this compound to form these structures highlights its utility in the field of crystal engineering.

Exploration in Catalysis and Organocatalysis

There is a notable absence of published research that specifically investigates the utility of this compound as a catalyst or an organocatalyst. The structural features of the molecule, namely the carboxylic acid and the secondary amine on a pyridine framework, suggest potential for its use as a ligand in metal-based catalysis or as a bifunctional organocatalyst. The nitrogen of the pyridine ring and the amino group could coordinate to a metal center, while the carboxylic acid could act as a proton shuttle or a directing group. In organocatalysis, the combination of a Brønsted acid (carboxylic acid) and a Lewis base (amino and pyridine nitrogens) could potentially facilitate a range of chemical transformations.

However, despite this theoretical potential, dedicated studies to explore and develop these applications for this compound have not been reported in the accessible scientific literature. General research on nicotinic acid derivatives in catalysis often focuses on their broader roles in biological systems or as ligands in coordination chemistry without specifying the 2-(tert-butylamino) substituted variant. The field of organocatalysis is extensive, yet this particular compound does not appear in seminal or recent reviews of new catalytic systems.

Utilization as Precursors for Complex Heterocyclic Systems and Scaffolds

Similarly, the use of this compound as a starting material for the construction of complex heterocyclic scaffolds is not documented in the available chemical literature. In principle, the functional groups of this compound—the carboxylic acid, the secondary amine, and the pyridine ring—offer multiple reactive sites for cyclization reactions to form fused or polycyclic heterocyclic systems. For instance, intramolecular condensation or cyclization strategies could potentially lead to the formation of novel pyridopyrimidine or other related heterocyclic cores.

Numerous methods exist for the synthesis of diverse heterocyclic scaffolds from various substituted pyridines. These often involve multi-step sequences or tandem reactions. However, specific examples that commence with this compound to build more complex heterocyclic architectures are not described. Research in this area tends to utilize more readily available or differently substituted nicotinic acid derivatives.

Future Perspectives and Emerging Research Avenues for 2 Tert Butylamino Nicotinic Acid

Development of Innovative and Sustainable Synthetic Routes

The industrial production of nicotinic acid, a key precursor, has traditionally relied on methods that can be energy-intensive or utilize harsh reagents. frontiersin.orgchimia.chresearchgate.net Future research will likely focus on developing more eco-friendly and efficient synthetic pathways to 2-(tert-butylamino)nicotinic acid and its analogues.

Key emerging strategies include:

Biocatalytic Processes: The use of enzymes and whole-cell biocatalysts is a growing area in chemical synthesis due to high selectivity and mild reaction conditions. frontiersin.orgnih.gov Research into nitrilase-catalyzed processes, for example, has shown the potential for high-yield conversion of cyanopyridines to nicotinic acid. frontiersin.orgnih.govnih.gov Future work could explore engineered enzymes to directly aminate a nicotinic acid precursor or to facilitate the coupling of tert-butylamine (B42293) under greener conditions.

Catalytic Green Chemistry: The development of novel catalysts is crucial for sustainable synthesis. chimia.ch This includes exploring catalytic systems for the direct air oxidation of picoline derivatives, which serve as starting materials for nicotinic acid. chimia.ch For the synthesis of derivatives like this compound, research into catalyst-free amination in water, potentially assisted by microwave irradiation, represents a move towards more environmentally benign processes. researchgate.net

Flow Chemistry: Continuous flow reactors offer advantages in safety, efficiency, and scalability over traditional batch processes. Applying flow chemistry to the synthesis of nicotinic acid derivatives could lead to improved control over reaction parameters and higher yields.

| Synthesis Approach | Potential Advantages | Relevant Precursor(s) |

| Biocatalysis | High selectivity, mild conditions, reduced waste. frontiersin.orgnih.gov | 3-Cyanopyridine, Picoline derivatives. frontiersin.orgchimia.ch |

| Green Catalysis | Use of air as oxidant, reduced reliance on harsh reagents. chimia.ch | 3-Picoline, 2-chloronicotinic acid. chimia.chresearchgate.net |

| Mechanochemistry | Solvent-free or reduced solvent reactions, potential for novel products. nih.gov | Nicotinic acid hydrazide and aldehydes. nih.gov |

In-depth Mechanistic Understanding through Advanced Analytical Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and activity of this compound is essential for optimization and the design of new functionalities. Advanced analytical techniques are pivotal in elucidating these complex processes.

Future research will likely employ:

Spectroscopic and Computational Analysis: Combining experimental data from techniques like absorption and fluorescence spectroscopy with electronic structure calculations can clarify the tautomeric and ionic forms of aminonicotinic acids in different environments. chemicalbook.com This is crucial for understanding how the molecule behaves in solution and interacts with biological targets.

Real-time Reaction Monitoring: Techniques such as one-step DSC–FTIR (Differential Scanning Calorimetry–Fourier-Transform Infrared) microspectroscopy allow for the simultaneous screening and detection of processes like co-crystal formation in real time. researchgate.net This provides invaluable mechanistic insights that can accelerate the development of new solid forms and materials.

In Silico Modeling: Molecular docking and dynamic simulations can predict how nicotinic acid derivatives bind to biological targets, such as enzymes. rsc.orgnih.gov These computational studies help in understanding the structure-activity relationship and guiding the design of more potent analogues. rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govspringernature.com These computational tools can analyze vast datasets to predict the properties of novel compounds and suggest new molecular designs, significantly shortening development timelines. nih.govyoutube.com

Emerging applications in the context of nicotinic acid derivatives include:

Predictive Modeling: ML models, including deep neural networks and graph convolutional networks, can be trained to predict various properties of molecules like this compound. springernature.comyoutube.com These properties can range from physicochemical characteristics like solubility to biological activities and potential toxicity. springernature.comescholarship.org

De Novo Design: Generative AI models can design entirely new molecules with desired properties. youtube.com By defining a target profile (e.g., high binding affinity to a specific receptor), these algorithms can propose novel nicotinic acid derivatives that have a higher probability of success.

Synthesis Planning: AI tools are being developed to predict viable synthetic routes for complex molecules. philadelphia.edu.jo This can help chemists identify the most efficient and cost-effective way to synthesize new derivatives of this compound. philadelphia.edu.jo

| AI/ML Application | Objective | Potential Impact |

| Property Prediction | Forecast ADME-Tox, solubility, and bioactivity. springernature.com | Prioritize promising candidates for synthesis, reduce experimental costs. nih.gov |

| De Novo Design | Generate novel molecular structures with optimized properties. youtube.com | Expand chemical space and discover novel therapeutic agents. |

| Retrosynthesis | Propose efficient and sustainable synthetic pathways. philadelphia.edu.jo | Accelerate the synthesis of target compounds. |

Advanced Supramolecular Systems for Specific Recognition and Functionality

Supramolecular chemistry, which studies the non-covalent interactions between molecules, offers a pathway to create complex, functional systems. nih.gov The carboxylic acid and amino groups on the pyridine (B92270) ring of this compound make it an excellent candidate for building such assemblies through interactions like hydrogen bonding and π-π stacking. researchgate.nettandfonline.com

Future research directions include:

Co-crystal Engineering: The formation of co-crystals with other active pharmaceutical ingredients or coformers can modify physicochemical properties like solubility and dissolution rate. researchgate.net Nicotinic acid is already used to form co-crystals, and derivatives could be explored for similar purposes. researchgate.net

Molecular Recognition: Designing supramolecular hosts that can selectively bind to specific guest molecules is a major goal. The nicotinic acid framework can be incorporated into larger structures designed for molecular recognition, with potential applications in sensing and targeted drug delivery. nih.gov

Self-Assembled Materials: Molecules based on nicotinic acid can self-assemble into higher-order structures like hydrogels and nanoparticles. nih.gov These materials are being investigated for a variety of biomedical applications, including controlled drug release and tissue engineering. nih.gov

Design of Novel Catalysts and Functional Materials from Nicotinic Acid Frameworks

The pyridinecarboxylic acid scaffold is a versatile building block for creating advanced materials and catalysts. The functional groups on this compound can act as coordination sites for metal ions, leading to the formation of functional materials.

Promising areas of exploration are:

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. acs.orgacs.org Nicotinic acid and its amino-functionalized derivatives can serve as these organic linkers. acs.org The resulting MOFs can have applications in gas storage, separation, catalysis, and drug delivery. acs.orgmdpi.com Bimetallic MOFs, incorporating metals like Ni and Co, have shown promise as electrode materials for supercapacitors. researchgate.netresearchgate.net

Heterogeneous Catalysts: By immobilizing metal complexes of nicotinic acid derivatives onto solid supports, it is possible to create heterogeneous catalysts. These catalysts are easily separable from reaction mixtures, making them more sustainable for industrial processes. acs.org

Functional Polymers and Materials: The nicotinic acid moiety can be incorporated into polymers to impart specific properties, such as metal-chelating abilities or specific recognition sites.

Q & A

Q. What are the optimal synthetic routes for 2-(Tert-butylamino)nicotinic acid, and how do reaction conditions influence yield?

The synthesis of tert-butylamino-substituted nicotinic acid derivatives typically involves condensation reactions between nicotinic acid precursors and tert-butylamine. For example, analogous compounds like 2-(Tert-butylamino)ethyl methacrylate are synthesized via esterification using catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux, with water removal to shift equilibrium toward product formation . Methodological considerations:

- Catalyst selection : Acidic catalysts improve reaction efficiency but may require neutralization steps.

- Temperature control : Reflux conditions (~100–120°C) are critical for activating intermediates.

- Purification : Column chromatography or recrystallization is often used to isolate the product from unreacted tert-butylamine.

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Combined spectroscopic and computational methods are recommended:

- NMR : - and -NMR can identify tert-butyl group signals (e.g., δ ~1.3 ppm for ) and confirm substitution on the pyridine ring .

- FT-IR : Stretching frequencies for C=O (~1700 cm) and N-H (~3300 cm) validate the carboxylic acid and amino groups.

- X-ray crystallography : Resolves ambiguity in regiochemistry, as demonstrated for structurally similar compounds like 5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol .

Q. What are the stability profiles of this compound in aqueous solutions?

The compound’s stability depends on pH and temperature:

- Acidic conditions : Protonation of the pyridine nitrogen increases susceptibility to hydrolysis.

- Oxidative degradation : Similar to nicotinic acid derivatives, peroxomonosulfate in acidic media can oxidize the tertiary amine group, with kinetics following second-order rate laws .

- Storage recommendations : Store at 4°C in inert atmospheres to minimize decomposition.

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic properties of this compound?

Density Functional Theory (DFT) studies on tert-butylamino-substituted compounds reveal:

- Charge distribution : The tert-butyl group donates electron density to the pyridine ring, altering reactivity at the carboxylic acid site .

- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions between the amino group and aromatic system, critical for predicting reaction pathways .

- Applications : These insights guide the design of derivatives with tailored redox or binding properties.

Q. What biochemical interactions are observed between this compound and NAD(P)H-dependent enzymes?

Nicotinic acid derivatives are precursors to NAD biosynthesis. While direct studies on this compound are limited, nicotinic acid mononucleotide (a related compound) acts as a substrate for phosphoribosyltransferases, suggesting potential enzyme interactions . Experimental design considerations:

- Enzyme assays : Use purified human nicotinic acid phosphoribosyltransferase (NAPRT) to measure substrate conversion rates.

- Competitive inhibition studies : Compare IC values with unmodified nicotinic acid to assess steric effects from the tert-butyl group.

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- HPLC-MS/MS : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid. Detect [M+H] ions in positive ion mode .

- Derivatization : Enhance sensitivity by reacting the carboxylic acid group with 2,4-dinitrophenylhydrazine (DNPH) or similar reagents .

- Validation : Include internal standards like deuterated analogs to correct for matrix effects.

Q. How can synthetic modifications (e.g., fluorination) alter the physicochemical properties of this compound?

Substitution at the 5-position of the pyridine ring (e.g., with -CF or -Br) significantly impacts solubility and bioactivity, as seen in 4-trifluoromethylnicotinamide synthesis . Key steps:

- Electrophilic substitution : Use NaNO/HSO for nitration, followed by halogen exchange.

- Nucleophilic displacement : Replace halogens with tert-butylamine under Pd-catalyzed conditions.

Q. What mechanistic insights explain the oxidative degradation of this compound in environmental systems?

In acidic aqueous media, peroxomonosulfate (HSO) oxidizes the tertiary amine via a proton-assisted pathway, generating sulfonic acid byproducts. Rate laws suggest first-order dependence on both oxidant and substrate concentrations .

Data Contradictions and Recommendations

- Synthetic yields : Some studies report >90% yields for tert-butylamino derivatives , while others note challenges with steric hindrance . Optimization via microwave-assisted synthesis is advised.

- Enzyme interactions : While computational models predict binding to NAPRT , experimental validation is lacking. Prioritize in vitro assays to resolve discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.